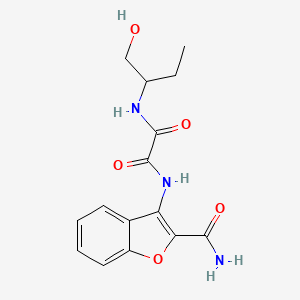
5-bromo-2-(2H-triazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(2H-triazol-4-yl)pyridine is a compound that has been used as an intermediate in synthesizing Tedizolid-d3 , a labelled form of Tedizolid, known as TR-700, which is an oral and i.v administered intracellular antibacterial drug .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine was synthesized using methanol, formaldehyde, and palladium on carbon under a hydrogen atmosphere .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrN4 . The InChI code is 1S/C7H5BrN4/c8-5-1-2-6 (9-3-5)7-4-10-12-11-7/h1-4H, (H,10,11,12) .Chemical Reactions Analysis
Triazole compounds, such as this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They have been used in the synthesis of various drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 225.05 .Mechanism of Action
The mechanism of action of 5-bromo-2-(2H-triazol-4-yl)pyridine varies depending on its application. In medicinal chemistry, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In material science, it acts as a bridging ligand between metal ions to form MOFs and coordination polymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. In medicinal chemistry, it has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, it is used as a ligand for the synthesis of MOFs and coordination polymers. It has also been used as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-(2H-triazol-4-yl)pyridine in lab experiments include its high versatility, ease of synthesis, and compatibility with various reaction conditions. Its limitations include its low solubility in aqueous solutions and its potential toxicity.
Future Directions
The future directions for the research on 5-bromo-2-(2H-triazol-4-yl)pyridine include the development of new synthetic methods, the discovery of new applications in medicinal chemistry and material science, and the investigation of its potential toxicity and environmental impact. Additionally, the development of new fluorescent probes based on this compound for the detection of other analytes is an area of interest.
In conclusion, this compound is a highly versatile molecule that finds its application in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a promising molecule that has the potential to contribute significantly to the advancement of scientific research.
Synthesis Methods
The synthesis of 5-bromo-2-(2H-triazol-4-yl)pyridine can be achieved by several methods. One of the most common methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a 1,2,3-triazole ring. The reaction can be optimized by using various solvents, copper sources, and ligands. Another method involves the reaction of 2-bromo-5-chloropyridine with sodium azide in the presence of a palladium catalyst.
Scientific Research Applications
5-bromo-2-(2H-triazol-4-yl)pyridine finds its application in various fields of scientific research. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, it is used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. It has also been used as a fluorescent probe for the detection of metal ions.
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-bromo-2-(2H-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-4-10-12-11-7/h1-4H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWUVSNCMEZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217273-71-6 |
Source


|
| Record name | 5-bromo-2-(2H-1,2,3-triazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2789077.png)
![N-(2-methoxyphenyl)-5-methyl-7-(p-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2789078.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2789081.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2789082.png)


![(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2789087.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2789088.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2789090.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2789093.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2789095.png)
